Epilippidulcine A
描述
Epilippidulcine A (C₁₅H₂₄O₃) is a sesquiterpene peroxide isolated from the aerial parts of Lippia dulcis (syn. Phyla dulcis), a plant traditionally used for medicinal purposes. Its structure, confirmed via spectroscopic methods, features a rare peroxide bridge, contributing to its bioactivity . The compound exhibits antioxidant properties comparable to α-tocopherol, though less potent than co-occurring phenylpropanoid glycosides like acteoside . Epilippidulcine A is part of a broader class of peroxidized natural products, which are notable for their structural complexity and diverse pharmacological effects .
属性
分子式 |
C15H24O3 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC 名称 |
(6R)-6-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O3/c1-11-6-7-12(13(16)10-11)15(4,18)9-5-8-14(2,3)17/h5,8,10,12,17-18H,6-7,9H2,1-4H3/b8-5+/t12-,15-/m0/s1 |
InChI 键 |
KUSAHPFPYBFRTK-XYZMPQSBSA-N |
手性 SMILES |
CC1=CC(=O)[C@H](CC1)[C@](C)(C/C=C/C(C)(C)O)O |
规范 SMILES |
CC1=CC(=O)C(CC1)C(C)(CC=CC(C)(C)O)O |
同义词 |
epilippidulcine A |
产品来源 |
United States |
相似化合物的比较
Table 1: Structural Features of Epilippidulcine A and Related Compounds
Key Observations :
- Peroxide Group: Epilippidulcine A, peroxylippidulcine A, and l japonicone E share a peroxide moiety, which enhances reactivity and bioactivity.
- Stereochemistry : Epilippidulcine A and its isomers (e.g., peroxylippidulcine A) differ in stereochemical configurations, impacting their physical properties (e.g., optical rotation) and biological interactions .
- Dimerization: Compounds like l japonicone E and violanin C347 exhibit dimeric structures, broadening their pharmacological scope compared to monomeric sesquiterpenes .
Table 2: Bioactive Properties of Epilippidulcine A and Analogues
Functional Insights :
- Antioxidant Capacity: Epilippidulcine A and lippidulcine A exhibit moderate antioxidant effects, but phenylpropanoids like acteoside and rosmarinic acid from the same plant source show superior activity due to phenolic hydroxyl groups .
- Geographical Variation : South African P. dulcis lacks epilippidulcine A and lippidulcine derivatives, highlighting chemotypic differences compared to Japanese populations .
常见问题
Basic: What spectroscopic and chromatographic methods are recommended for characterizing Epilippidulcine A’s structural identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and verify functional groups. Compare spectral data with synthetic intermediates or analogs .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular formula. Validate fragmentation patterns against computational predictions (e.g., CFM-ID) .
- X-ray Crystallography: If crystalline, resolve absolute configuration via single-crystal diffraction. Deposit CIF files in public databases (e.g., Cambridge Structural Database) for reproducibility .
- Purity Validation: Use HPLC/GC with orthogonal detectors (UV, ELSD) to ensure ≥95% purity. Document solvent systems and retention times .
Basic: How to design in vitro assays to evaluate Epilippidulcine A’s bioactivity?
Methodological Answer:
- Target Selection: Prioritize targets based on structural similarity to known bioactive compounds (e.g., kinase inhibitors) or omics-driven target prediction tools (e.g., SwissTargetPrediction) .
- Dose-Response Curves: Use 8–12 concentration points in triplicate. Calculate IC₅₀/EC₅₀ values with nonlinear regression (e.g., GraphPad Prism). Include positive/negative controls (e.g., DMSO vehicle) .
- Assay Reproducibility: Validate across ≥2 independent experiments. Report inter-assay variability using coefficient of variation (CV < 15%) .
Advanced: How to resolve contradictions in reported cytotoxicity data for Epilippidulcine A across studies?
Methodological Answer:
- Variable Standardization: Compare cell lines (e.g., HeLa vs. primary cells), passage numbers, and culture conditions (e.g., serum concentration). Use ATCC-validated cell lines .
- Compound Integrity: Test batch-to-batch consistency via HPLC and stability assays (e.g., exposure to light, temperature). Degradation products may confound results .
- Statistical Rigor: Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to assess significance. Report effect sizes and confidence intervals .
Advanced: What computational strategies optimize Epilippidulcine A’s pharmacokinetic properties while retaining efficacy?
Methodological Answer:
- ADMET Prediction: Use QSAR models (e.g., pkCSM, ADMETLab) to predict solubility, permeability, and metabolic stability. Prioritize analogs with logP < 5 and PSA < 140 Ų .
- Molecular Dynamics (MD): Simulate ligand-target binding stability (e.g., GROMACS). Identify key residues for hydrogen bonding or hydrophobic interactions .
- In Vivo Validation: Perform rodent PK studies with LC-MS/MS quantification. Compare AUC, Cₘₐₓ, and half-life between analogs .
Advanced: How to validate Epilippidulcine A’s mechanism of action (MoA) using multi-omics integration?
Methodological Answer:
- Transcriptomics: Apply RNA-seq to treated vs. untreated cells. Use pathway enrichment tools (e.g., GSEA) to identify dysregulated genes. Cross-reference with LINCS L1000 signatures .
- Proteomics: Perform TMT-labeled LC-MS/MS to quantify protein expression changes. Validate hits via Western blot or targeted MS (e.g., PRM) .
- CRISPR Knockout: Silence putative targets (e.g., CRISPR-Cas9) and assess resistance to Epilippidulcine A. Confirm with rescue experiments .
Advanced: What experimental designs minimize bias in in vivo efficacy studies of Epilippidulcine A?
Methodological Answer:
- Randomization: Assign animals to treatment/control groups using block randomization. Blind researchers to group identities during data collection .
- Endpoint Selection: Predefine primary endpoints (e.g., tumor volume reduction) and secondary endpoints (e.g., biomarker levels) to avoid data dredging .
- Power Analysis: Calculate sample size using effect sizes from pilot studies (α = 0.05, β = 0.2). Use G*Power or similar tools .
Basic: How to synthesize Epilippidulcine A with scalable yields?
Methodological Answer:
- Route Scouting: Compare convergent vs. linear synthesis. Optimize catalytic steps (e.g., asymmetric hydrogenation) using DoE (Design of Experiments) .
- Green Chemistry: Replace hazardous solvents (e.g., DCM) with alternatives (e.g., cyclopentyl methyl ether). Monitor atom economy and E-factor .
- Scale-Up: Address exothermicity and mixing efficiency in batch reactors. Use PAT (Process Analytical Technology) for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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